2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile, also known as BMB or NBD-556, is a synthetic compound belonging to the class of benzodiazepine receptor ligands. It was first reported in 2008 by a team of researchers led by J. M. Cook at Neurobiotex , and since then, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been extensively studied.